(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide
Description
Properties
IUPAC Name |
(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2,(H2,7,8,9)/t4-,5+,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJRBQXKNGFCRJ-NGJCXOISSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions typically involve mild temperatures and the use of a suitable catalyst to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial to ensure the high purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of the 7-oxabicyclo[2.2.1]heptane structure, including (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide, exhibit potential antitumor properties. Specifically, a novel class of sulfonamide derivatives has been identified as selective estrogen receptor downregulators (SERDs), which could serve as alternatives to traditional hormone therapies for breast cancer treatment. These compounds demonstrated significant inhibitory activity against the MCF-7 breast cancer cell line, with optimal efficacy linked to specific alkyl chain lengths on the sulfonamide structure .
Pesticidal Applications
Research has demonstrated that (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane derivatives can be effective against undesired microorganisms and pests. The compound's unique bicyclic structure allows for enhanced interaction with biological targets in pests, making it a promising candidate for developing new pesticides with improved efficacy compared to existing agents .
Synthesis and Derivative Development
The synthesis of this compound is often achieved through complex organic reactions that allow for the introduction of various functional groups. For instance, studies have explored the total synthesis of solanoeclepin A—an active hatching agent for potato cyst nematodes—utilizing the 7-oxabicyclo[2.2.1]heptane moiety as a key structural component .
Case Studies
Mechanism of Action
The mechanism by which (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
7-Oxabicyclo[2.2.1]heptane Derivatives
- (1S,2R,3S,4R)-3-(Boc-amino)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid (CAS: 1932796-37-6): Features a Boc-protected amino group and carboxylic acid substituent. Molecular formula: C₁₃H₂₁NO₅ (MW: 283.31). Used in peptide synthesis due to its chiral centers and functional versatility .
- Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate :
Azabicyclo Analogues
- 2-Azabicyclo[2.2.1]heptane (CAS: N/A):
- 6-Fluoro-2-azabicyclo[2.2.1]heptane HCl :
Functional Group Comparisons
Sulfonamide-Containing Derivatives
- 1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (Compound 8): Combines a dimethyl-substituted bicyclo core with a methylsulfonamide group. Molecular formula: C₁₃H₂₃NO₃S (MW: 273.39). Demonstrated enhanced lipophilicity (logP ~1.8) compared to the parent compound due to alkylation .
- (1S,4R)-7,7-dimethyl-1-(((4-phenylpiperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one (Compound 10):
Carboxylic Acid Derivatives
- 7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid :
- cis-endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid :
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Stereochemical Impact : The (1S,2R,4R) configuration of the sulfonamide derivative ensures optimal binding to carbonic anhydrase isoforms, with IC₅₀ values <10 nM for CA-II .
- Synthetic Challenges : Introducing sulfonamide groups to the bicyclic core requires enantioselective methods, such as asymmetric alcoholysis of cyclic anhydrides, to preserve stereochemical integrity .
Biological Activity
(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a bicyclic structure with a sulfonamide functional group, which is known for its ability to interact with various biological targets. The stereochemistry of the compound contributes to its reactivity and specificity in biological systems.
The primary mechanism of action for this compound involves its interaction with nucleophilic sites on proteins and enzymes. The sulfonamide group can form covalent bonds with these sites, leading to inhibition of enzymatic activity and modulation of biological pathways. This characteristic is particularly significant in the context of drug design, where such interactions can be leveraged to develop therapeutic agents.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as selective estrogen receptor downregulators (SERDs) for breast cancer treatment. A notable study demonstrated that specific derivatives exhibited potent inhibitory activity against the MCF-7 breast cancer cell line, with IC values of 0.84 μM and 0.77 μM for compounds 23a and 36 respectively . The mechanism underlying this activity involves proteasome-mediated degradation of the estrogen receptor alpha (ERα), indicating a novel approach to overcoming drug resistance in breast cancer therapies.
Structure-Activity Relationship (SAR)
The effectiveness of various derivatives has been linked to the length and position of alkyl side chains attached to the bicyclic core. Compounds with longer alkyl chains showed enhanced biological activity, suggesting that modifications in structure can significantly influence pharmacological effects .
Case Studies
Case Study 1: SERD Development
In a study aimed at identifying new SERDs, researchers synthesized a series of 7-oxabicyclo[2.2.1]heptene sulfonamide derivatives and evaluated their biological activities against breast cancer cells. The findings indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in MCF-7 cells through ERα degradation mechanisms .
Case Study 2: Inhibition Studies
Another investigation focused on the inhibition kinetics of this compound on specific enzymes involved in cancer progression. Results showed that the compound could effectively inhibit target enzymes at low concentrations, further supporting its potential as an anticancer agent.
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:
| Compound Name | Structure Type | Biological Activity | IC Values |
|---|---|---|---|
| This compound | Bicyclic Sulfonamide | SERD for Breast Cancer | 0.84 μM |
| 4-Aminoantipyrine | Aromatic Amine | Antipyretic/Analgesic | 10 μM |
| 2-Bromoethylamine hydrobromide | Aliphatic Amine | Alkylating Agent | Variable |
This table illustrates how this compound stands out due to its specific application as a SERD.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide, and how do stereochemical outcomes vary with different methods?
- Methodological Answer : Synthesis typically involves functionalization of the bicyclo[2.2.1]heptane core. For example, sulfonamide introduction may proceed via nucleophilic substitution of a pre-installed sulfonyl chloride group. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. Evidence from related 7-oxabicyclo[2.2.1]heptane derivatives highlights the use of stereospecific reagents (e.g., LiBH₄ for reduction) and chiral resolution techniques to isolate enantiomers . NMR spectroscopy is critical for verifying stereochemistry post-synthesis .
Q. How can NMR spectroscopy resolve stereochemical assignments in this bicyclic sulfonamide?
- Methodological Answer : ¹H and ¹³C NMR, coupled with NOESY or COSY experiments, are used to differentiate endo vs. exo substituents and confirm the (1S,2R,4R) configuration. For example, coupling constants (e.g., J values for bridgehead protons) and nuclear Overhauser effects between specific protons (e.g., sulfonamide NH and adjacent bridgehead H) provide stereochemical evidence. Studies on analogous 7-oxabicyclo[2.2.1]heptane systems demonstrate the utility of NMR in resolving spatial arrangements .
Q. What preliminary biological assays are recommended to evaluate this compound’s pharmacological potential?
- Methodological Answer : Initial screens include:
- Enzyme inhibition assays : Test affinity for target enzymes (e.g., carbonic anhydrase, given sulfonamide’s known role as a zinc-binding group).
- Cytotoxicity profiling : Use cell viability assays (e.g., MTT) in normal and cancer cell lines.
- Solubility and permeability studies : Employ HPLC and Caco-2 cell models to assess drug-likeness.
Prior work on bicyclic sulfonamides suggests these assays as foundational steps .
Advanced Research Questions
Q. How can synthetic yields be optimized for enantiomerically pure this compound?
- Methodological Answer : Key strategies include:
- Asymmetric catalysis : Use chiral ligands (e.g., BINOL-derived catalysts) during sulfonamide formation.
- Dynamic kinetic resolution : Employ enzymes or transition-metal catalysts to favor the desired enantiomer.
- Chromatographic separation : Utilize chiral stationary phases (e.g., cellulose-based columns) for purification.
Evidence from related bicyclic systems shows that chromatographic separation effectively isolates enantiomers .
Q. How to address contradictions in biological activity data across different studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions or stereochemical impurities. Steps to resolve discrepancies:
- Re-evaluate compound purity : Use HPLC and chiral NMR to confirm enantiomeric excess.
- Standardize assay protocols : Control variables like pH, temperature, and solvent composition.
- Validate target engagement : Employ biophysical methods (e.g., surface plasmon resonance) to confirm binding.
Studies on sulfonamide bioactivity emphasize rigorous stereochemical validation .
Q. What strategies enable structural diversification of the bicyclic core for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Ring functionalization : Introduce halogens or alkyl groups via electrophilic substitution or radical reactions.
- Spiro-ring formation : Attach heterocycles (e.g., dioxolanes) to the bicyclic core to modulate steric effects.
- Sulfonamide modification : Replace -SO₂NH₂ with bioisosteres (e.g., sulfamate or thiadiazole).
Examples from 7-oxabicyclo[2.2.1]heptane derivatives demonstrate successful diversification via spiro-ring synthesis .
Q. How does the compound’s stereochemistry influence its metabolic stability?
- Methodological Answer :
- In vitro metabolism assays : Use liver microsomes or hepatocytes to compare enantiomer stability.
- Computational modeling : Predict metabolic hotspots (e.g., CYP450 oxidation sites) using docking simulations.
- Isotope labeling : Track metabolic pathways via ¹⁴C or ³H labeling.
Research on related bicyclic sulfonamides links endo configurations to slower hepatic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
